molecular formula C32H54O4 B1600965 1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- CAS No. 123415-45-2

1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)-

Cat. No.: B1600965
CAS No.: 123415-45-2
M. Wt: 502.8 g/mol
InChI Key: SOQFDIIEMNDHHN-UHFFFAOYSA-N
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Description

“1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)-” is a specific organic compound . It belongs to hydrocarbon derivatives and can be used as intermediates in organic synthesis .


Molecular Structure Analysis

The molecular structure of “1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)-” includes a terephthalaldehyde core (a benzene ring with two aldehyde groups) and two dodecyloxy groups attached at the 2,5 positions .

Scientific Research Applications

End-capping of Conjugated Systems

A study demonstrates the synthesis of end-capped aromatic systems from thiophene and 2,5-thiophenedicarboxaldehyde, highlighting the impact of hexyl and dodecyl end-capping groups on the reversible redox behavior of these systems. This work provides a foundation for developing advanced materials with tailored electronic properties, such as in organic electronics or photovoltaic applications (Wex et al., 2010).

Advanced Monolayer Formation

Another research focused on creating strong blue-fluorescence-emitted stable monolayers in organic solvents by a coordination polymer with long-chained bis-Schiff base. This development is crucial for applications in organic light-emitting diodes (OLEDs) and sensors, showcasing the versatility of 1,4-Benzenedicarboxaldehyde derivatives in forming luminescent materials (Luo et al., 2003).

Photoluminescent Properties

Research into photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes synthesized via Knoevenagel reaction of related dicarboxaldehyde demonstrates the materials' high photoluminescence. This is particularly relevant for developing photoluminescent materials with potential applications in lighting and display technologies (Lowe & Weder, 2002).

Supramolecular Frameworks

A study explores the effect of substituent groups in 1,3-benzenedicarboxylate on constructing supramolecular frameworks, leading to various coordination polymers with potential in gas storage, separation, and catalysis. This research underscores the structural versatility of benzenedicarboxaldehyde derivatives in designing functional materials (Liu et al., 2010).

Renewable Benzyl Alcohol Production

An intriguing application in biochemical engineering involves engineering Escherichia coli for renewable benzyl alcohol production, highlighting the potential of benzenedicarboxaldehyde derivatives in biotechnological applications. This research paves the way for sustainable chemical production processes (Pugh et al., 2015).

Properties

IUPAC Name

2,5-didodecoxyterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-35-31-25-30(28-34)32(26-29(31)27-33)36-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQFDIIEMNDHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCCCCCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478487
Record name 1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123415-45-2
Record name 1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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